N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC14791377
Molecular Formula: C23H26N2O3
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N2O3 |
|---|---|
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-methylindole-4-carboxamide |
| Standard InChI | InChI=1S/C23H26N2O3/c1-25-13-10-19-20(4-3-5-21(19)25)22(26)24-16-23(11-14-28-15-12-23)17-6-8-18(27-2)9-7-17/h3-10,13H,11-12,14-16H2,1-2H3,(H,24,26) |
| Standard InChI Key | HGUNEKUQNKTQEX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Introduction
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular structure and potential therapeutic applications. This compound combines an indole core with a tetrahydropyran moiety and a methoxyphenyl group, which are crucial for its chemical reactivity and biological activity.
Chemical Reactivity
The chemical reactivity of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide can be explored through reactions typical for amides and indoles. These reactions are fundamental in synthesizing derivatives or studying the compound's behavior under different conditions.
Synthesis and Applications
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide typically involves several key steps, although specific details are not provided in the available literature. Optimizing these steps can enhance yield and purity, making the synthesis more efficient for research and potential industrial applications.
Comparison with Similar Compounds
Several compounds share structural similarities with N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide. These include:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(4-methoxyphenyl)tetrahydro-2H-pyran | Methoxyphenyl and tetrahydropyran | Anticancer | Simpler structure without additional functional groups |
| Tetraazol-based drugs (e.g., Azole antifungals) | Tetraazole ring | Antifungal | Primarily focused on fungal infections |
| Cyclohexane derivatives | Cyclohexane backbone | Varies widely | Diverse biological activities depending on substitutions |
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